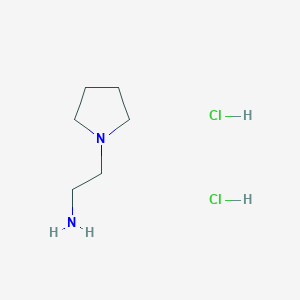

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride

Description

The exact mass of the compound 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-3-6-8-4-1-2-5-8;;/h1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLQUSMPBPVMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672577 | |

| Record name | 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65592-36-1 | |

| Record name | 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Pyrrolidinyl)ethanamine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Unseen Hazards: A Technical Guide to 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride for the Research Professional

An In-Depth Safety and Handling Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Checklist Mentality

In the fast-paced world of research and development, the imperative to innovate can sometimes overshadow the critical need for a deep, nuanced understanding of the chemical reagents we handle daily. This guide moves beyond the conventional, often superficial, checklist approach to chemical safety. It is designed for the discerning scientist who understands that true safety and experimental success are rooted in a comprehensive knowledge of a substance's intrinsic properties and reactive potential. 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride, a versatile building block in medicinal chemistry and organic synthesis, presents a multifaceted hazard profile that demands more than just a cursory glance at a standard Material Safety Data Sheet (MSDS). This document serves as a senior application scientist's perspective on not just what precautions to take, but why they are fundamentally necessary, empowering you to make informed, safety-conscious decisions in your laboratory.

Unveiling the Chemical Identity and Intrinsic Properties

A thorough understanding of a chemical's physical and chemical properties is the bedrock of safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the necessary engineering controls and personal protective equipment.

Table 1: Physicochemical Properties of 2-(Pyrrolidin-1-yl)ethanamine and its Dihydrochloride Salt

| Property | 2-(Pyrrolidin-1-yl)ethanamine (Free Base) | 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride | Rationale and Implications for Handling |

| Molecular Formula | C₆H₁₄N₂ | C₆H₁₆Cl₂N₂ | The dihydrochloride salt is expected to be a solid due to its ionic nature. |

| Molecular Weight | 114.19 g/mol [1] | 187.11 g/mol | Affects gravimetric measurements and solution preparation. |

| Appearance | Colorless to pale yellow liquid | White to off-white solid | The solid nature of the dihydrochloride reduces the risk of inhalation of vapors compared to the liquid free base, but creates a risk of airborne dust. |

| Odor | Fish-like, ammonia-like | Odorless to slight amine odor | The lack of a strong odor for the solid may not provide an adequate warning of exposure. |

| Melting Point | Not readily available | Expected to be significantly higher than the free base | High melting point indicates thermal stability at typical laboratory temperatures. |

| Boiling Point | ~166 °C | Decomposes before boiling | Heating the dihydrochloride salt is likely to cause decomposition, releasing hazardous gases. |

| Solubility | Soluble in water | Highly soluble in water | High water solubility facilitates the preparation of aqueous solutions but also increases the risk of rapid absorption through moist skin and mucous membranes. |

| Stability | Generally stable under normal conditions | Stable under recommended storage conditions. Air and moisture sensitive. | The hygroscopic nature of the salt requires storage in a dry, inert atmosphere to prevent degradation and maintain purity. |

The transformation of the free base, a liquid with a distinct odor, into a solid dihydrochloride salt fundamentally alters its hazard profile. While the risk of inhaling volatile vapors is diminished, the potential for generating and inhaling fine dust particles during handling becomes a primary concern. The high water solubility, a desirable trait for many applications, also presents a significant toxicological risk, as it allows for rapid dissolution in bodily fluids upon contact.

The Toxicological Landscape: A Multi-faceted Threat

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride presents a complex array of toxicological hazards that necessitate stringent safety protocols. The available data, primarily from a comprehensive Safety Data Sheet for a closely related or identical product, indicates that this compound is not merely a simple irritant but a substance with the potential for severe and long-term health effects.

Table 2: Summary of GHS Hazard Classifications

| Hazard Class | GHS Category | Hazard Statement | Toxicological Rationale and Implications |

| Flammable Solid | 1 | H228: Flammable solid | While not as volatile as a liquid, the solid can be ignited by heat, sparks, or flames, especially if finely divided. |

| Eye Irritation | 2A | H319: Causes serious eye irritation | The chemical can cause significant and potentially damaging inflammation upon contact with the eyes. |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Inhalation of dust can lead to an allergic-type reaction in the respiratory system, with potential for severe responses upon subsequent exposures. |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Repeated skin contact can lead to the development of an allergic rash (contact dermatitis). |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | There is evidence to suggest that this compound may cause mutations in the DNA of germ cells, which can be passed on to future generations. |

| Carcinogenicity | 1B | H350: May cause cancer | This classification indicates that the substance is presumed to have carcinogenic potential for humans. |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child | Exposure to this compound may have adverse effects on reproductive health and fetal development. |

| Long-term Aquatic Hazard | 4 | H413: May cause long lasting harmful effects to aquatic life | Improper disposal can lead to the contamination of aquatic ecosystems with persistent and harmful effects. |

The classification of this compound as a suspected mutagen, carcinogen, and reproductive toxin underscores the critical importance of minimizing all routes of exposure. These are not acute, immediately apparent effects, but rather insidious hazards that can have life-altering consequences long after the initial exposure.

A Proactive Approach to Safety: Engineering Controls and Personal Protective Equipment

Given the significant hazards associated with 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride, a multi-layered approach to safety is essential, prioritizing engineering controls to minimize exposure, supplemented by appropriate personal protective equipment (PPE).

The Primacy of Engineering Controls

The most effective way to mitigate risk is to control hazards at their source.

-

Fume Hood: All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of fine dust particles.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment: The Last Line of Defense

PPE is not a substitute for robust engineering controls but is a crucial final barrier between the researcher and the chemical.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing or dust generation.

-

Hand Protection: Wear nitrile gloves at all times. Given the potential for skin sensitization, it is prudent to double-glove. Inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter is necessary.

-

Protective Clothing: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be considered.

Figure 1: Hierarchy of controls for safe handling.

Standard Operating Procedures: From Receipt to Disposal

A systematic and well-documented workflow is essential for ensuring safety and experimental reproducibility.

Receipt and Storage

-

Verification: Upon receipt, verify that the container is intact and properly labeled.

-

Storage Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked with the appropriate hazard warnings.

-

Inert Atmosphere: Due to its air and moisture sensitivity, store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

Weighing and Solution Preparation

Protocol: Weighing and Dissolving 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride

-

Preparation: Don all required PPE (safety goggles, face shield, double nitrile gloves, lab coat). Ensure the chemical fume hood is functioning correctly.

-

Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood before introducing the chemical.

-

Weighing: Carefully open the container inside the fume hood. Use a clean, dry spatula to transfer the desired amount of the solid to a weigh boat on a tared balance. Avoid any actions that could generate dust.

-

Dissolution: Slowly add the solid to the solvent in a beaker with gentle stirring. The high water solubility should facilitate rapid dissolution.

-

Cleanup: Tightly reseal the chemical container. Decontaminate the spatula and weigh boat with an appropriate solvent before removing them from the fume hood.

Figure 2: Workflow for weighing and solution preparation.

Waste Disposal

-

Segregation: All waste contaminated with 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

-

Containerization: Use a robust, leak-proof container for solid and liquid waste.

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Figure 3: First-aid decision tree for exposure incidents.

Accidental Release Measures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

-

Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.

-

Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's emergency response team and environmental health and safety office.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Conclusion: A Culture of Safety

The responsible use of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride, and indeed any chemical reagent, transcends the mere adherence to a set of rules. It requires a deep-seated culture of safety, one that is built on a foundation of knowledge, vigilance, and mutual respect for the well-being of all laboratory personnel. By understanding the fundamental chemical and toxicological properties of this compound, we can move from a reactive to a proactive stance on safety, ensuring that our pursuit of scientific advancement is never compromised by a preventable accident. This guide provides the framework for that understanding, but it is the daily commitment of each researcher that will ultimately translate this knowledge into a safer and more productive laboratory environment.

References

- PubChem. (n.d.). 1-Pyrrolidineethanamine. National Center for Biotechnology Information.

- Solubility of Things. (n.d.). 2-(Pyrrolidin-1-yl)ethanamine.

- Sigma-Aldrich. (2025, April 30). Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for conducting quantum chemical (QC) calculations on 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride. This molecule, a common building block in medicinal chemistry, exists in its protonated dihydrochloride form under many physiological and formulation conditions, making this state critically relevant for drug development. By moving beyond classical molecular mechanics, QC calculations offer unparalleled accuracy in determining electronic structure, molecular geometry, and reactivity, which are fundamental to understanding a drug candidate's behavior.[1]

This whitepaper is structured to provide not just a protocol, but the scientific rationale behind each computational choice, empowering researchers to apply these principles to their own work. We will detail the entire workflow, from building the initial 3D structure and selecting the appropriate level of theory and basis set, to performing geometry optimization, vibrational frequency analysis for structural validation, and calculating key molecular properties like electrostatic potential and frontier molecular orbitals. The ultimate goal is to furnish researchers with a self-validating, rigorous computational framework to predict and understand the intrinsic properties of this molecule, thereby accelerating informed decision-making in the drug discovery pipeline.[2]

Introduction: The Rationale for a Quantum-Level Investigation

2-(Pyrrolidin-1-yl)ethanamine is a versatile diamine that features prominently as a scaffold or intermediate in the synthesis of a wide range of pharmacologically active compounds.[3] Its structure contains two nitrogen atoms—a tertiary amine within the pyrrolidine ring and a primary amine on the ethyl chain—which serve as key sites for protonation and interaction.[4] In acidic environments, such as those found in physiological systems or in its common salt form, the molecule exists as a dication with two chloride counter-ions: 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride.

Understanding the molecule in this specific protonation state is paramount. The charge distribution, conformational preferences, and hydrogen bonding capabilities of the dicationic form dictate its solubility, membrane permeability, and, most importantly, its potential interactions with biological targets. While experimental methods provide invaluable data, quantum chemical calculations offer a direct window into the molecule's electronic and structural landscape at a level of detail that is often inaccessible through empirical means alone.[5]

This guide presents an authoritative protocol to:

-

Determine the stable, low-energy 3D conformation of the molecule.

-

Validate the optimized structure as a true energetic minimum.

-

Calculate and visualize electronic properties that govern intermolecular interactions.

-

Predict its vibrational spectrum, which can aid in experimental characterization.

By following this protocol, scientists can generate a robust, data-rich profile of the molecule to guide further development and optimization efforts.

Part I: Establishing the Theoretical Framework

The success of any quantum chemical calculation hinges on the judicious selection of the theoretical method and basis set. This choice is a balance between computational cost and desired accuracy, and for a molecule of this nature—a small organic salt—we can achieve high accuracy with manageable resources.

The Causality of Method Selection: Density Functional Theory (DFT)

For systems like 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride, Density Functional Theory (DFT) represents the gold standard. Unlike older Hartree-Fock (HF) methods, which neglect electron correlation, DFT accounts for it by calculating the electron density, leading to significantly more accurate predictions of molecular geometries and energies.[2]

Recommended Functional: ωB97X-D

While B3LYP is a popular choice, we recommend the ωB97X-D functional. The "-D" suffix is critical here; it signifies the inclusion of an empirical dispersion correction. This correction is essential for accurately modeling the non-covalent interactions between the dication and its chloride counter-ions, as well as any intramolecular forces.

The Role of the Basis Set: Pople-Style 6-311+G(d,p)

A basis set is the set of mathematical functions used to construct the molecular orbitals.[6][7] A well-chosen basis set must be flexible enough to describe the electron distribution accurately, especially around electronegative atoms and in anionic species.

Recommended Basis Set: 6-311+G(d,p)

The rationale for this choice is as follows:

-

6-311G : This is a "triple-split valence" basis set, meaning it uses three distinct functions to describe the valence electrons, offering high flexibility for describing chemical bonds.[8]

-

+ : The plus symbol indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are crucial for accurately describing species with electron density far from the nucleus, which is a key feature of the chloride anions (Cl⁻).

-

(d,p) : These are polarization functions . The 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms. They allow orbitals to change shape and "polarize," which is indispensable for correctly modeling the geometry of bonds, especially in a charged and sterically constrained system like this one.[9]

Initial Structure Construction

Before any calculation, a plausible 3D starting structure must be created using molecular building software (e.g., Avogadro, GaussView).[10]

Protocol for Structure Generation:

-

Construct the 2-(pyrrolidin-1-yl)ethanamine molecule.

-

Protonate both nitrogen atoms. The pyrrolidine nitrogen becomes a quaternary ammonium center (-NH2+-) and the terminal amine becomes an ammonium group (-NH3+).

-

Place two chloride anions (Cl⁻) in the vicinity of the protonated nitrogen centers. The initial placement is not critical, as the geometry optimization will find the energetic minimum, but a chemically intuitive placement (e.g., near the acidic protons) can speed up convergence.

-

Perform a quick preliminary geometry clean-up using a molecular mechanics force field (e.g., UFF or MMFF94) to resolve any egregious bond lengths or clashes. This provides the quantum mechanical calculation with a reasonable starting point.

Below is a conceptual representation of the molecule's connectivity.

Caption: Molecular graph of protonated 2-(pyrrolidin-1-yl)ethanamine with associated chloride ions.

Part II: The Self-Validating Computational Workflow

The following workflow is designed to be a self-validating system. The successful completion of the frequency analysis (Step 2) confirms the validity of the optimized geometry (Step 1), ensuring the trustworthiness of all subsequently calculated properties.

Caption: The comprehensive computational workflow from initial setup to final data analysis.

Step 1: Geometry Optimization

Objective: To computationally determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy on the potential energy surface.[11][12]

Protocol:

-

Create an input file for your chosen QC software (e.g., Gaussian, ORCA).

-

Specify the coordinates from the initial structure construction.

-

Define the charge and multiplicity: Charge = 0 and Multiplicity = 1 (for the neutral complex).

-

Use keywords to specify the calculation:

-

Opt: This requests a geometry optimization.

-

ωB97X-D/6-311+G(d,p): This specifies the chosen method and basis set.

-

SCF=Tight: This requests tighter convergence criteria for the self-consistent field calculation, ensuring a high-quality wavefunction.

-

-

Execute the calculation.

-

Validation: Monitor the calculation to ensure it converges successfully. This is typically indicated by the optimization algorithm meeting specific thresholds for forces and displacements.[13]

Step 2: Vibrational Frequency Analysis

Objective: To confirm that the optimized geometry is a true local minimum and to predict the molecule's infrared (IR) spectrum.[14][15]

Protocol: This calculation is typically performed on the optimized geometry from Step 1. Many software packages allow for optimization and frequency calculations to be run in the same job using a keyword like Opt Freq.

-

Use the optimized coordinates from the previous step.

-

Use the keyword Freq with the same level of theory and basis set (ωB97X-D/6-311+G(d,p)).

-

Execute the calculation.

-

Trustworthiness Check (Self-Validation): The primary output to check is the list of vibrational frequencies. A structure is a true minimum if and only if all calculated frequencies are positive (real) . The presence of one or more negative (imaginary) frequencies indicates that the structure is a saddle point (a transition state), not a minimum. If an imaginary frequency is found, the structure must be distorted along the corresponding vibrational mode and then re-optimized.

Step 3: Calculation of Molecular Properties

Objective: To extract chemically meaningful data from the converged wavefunction of the validated minimum energy structure.

Protocols: These calculations are performed on the same final, validated geometry.

-

Molecular Orbitals (HOMO/LUMO):

-

Protocol: Request that the molecular orbitals be saved (often a default setting). Use visualization software to generate isosurface plots of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Insight: The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. The energy gap between them is a key indicator of chemical stability and reactivity.

-

-

Electrostatic Potential (ESP):

-

Protocol: Use a keyword like Pop=NBO or Output=WFX to generate the necessary information for plotting. The ESP is then calculated and mapped onto the total electron density surface.

-

Insight: The ESP map is a powerful visualization tool. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[16] This is invaluable for predicting hydrogen bonding and other non-covalent interactions with a receptor.

-

-

Atomic Charges:

-

Protocol: Request a population analysis method, such as Natural Bond Orbital (NBO) analysis (Pop=NBO).

-

Insight: NBO charges provide a more chemically intuitive picture of the charge distribution than other methods like Mulliken. These charges can be used to understand reactivity and are often used to parameterize classical force fields for molecular dynamics simulations.

-

Part III: Anticipated Data & Interpretation

Following the successful execution of the workflow, the quantitative data should be organized for clarity and interpretation.

Table 1: Key Optimized Geometric Parameters

| Parameter | Atom Pair/Group | Calculated Value (Å or °) |

| Bond Length | N1-C5 | e.g., 1.51 |

| C6-N2 | e.g., 1.50 | |

| N⁺-H (avg.) | e.g., 1.03 | |

| Ionic Distance | N1···Cl1 | e.g., 3.15 |

| N2···Cl2 | e.g., 3.08 | |

| Bond Angle | C5-C6-N2 | e.g., 111.5 |

| Dihedral Angle | N1-C5-C6-N2 | e.g., 178.9 (anti-periplanar) |

| (Note: Values are illustrative and will be generated by the actual calculation.) |

Interpretation: The geometric data provides the precise 3D structure. The N···Cl distances are particularly important, revealing the nature of the ion pairing. The N-C-C-N dihedral angle will describe the conformation of the ethylamine chain (e.g., gauche or anti).

Table 2: Calculated Electronic Properties

| Property | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | e.g., -0.452 | e.g., -12.30 |

| LUMO Energy | e.g., -0.015 | e.g., -0.41 |

| HOMO-LUMO Gap | e.g., 0.437 | e.g., 11.89 |

| (Note: Values are illustrative.) |

Interpretation: A large HOMO-LUMO gap, as would be expected for this saturated species, indicates high electronic stability. The HOMO is likely localized on the chloride anions, while the LUMO may be distributed across the anti-bonding orbitals of the cation.

Table 3: Predicted Vibrational Frequencies

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| e.g., 3350-3450 | High | N⁺-H stretching modes |

| e.g., 2850-3000 | Medium | C-H stretching modes |

| e.g., 1400-1600 | Medium-High | CH₂ scissoring / N-H bending |

| (Note: Values are illustrative and are typically scaled by a factor of ~0.96-0.98 to better match experimental data.) |

Interpretation: This predicted spectrum can be directly compared to an experimental IR or Raman spectrum to confirm the structure and validate the computational model. The high-intensity N⁺-H stretches are a characteristic feature of this protonated molecule.

Conclusion

This guide has outlined a rigorous and scientifically-grounded workflow for the quantum chemical analysis of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride. By leveraging the accuracy of Density Functional Theory with a carefully chosen basis set, researchers can elucidate the molecule's ground-state geometry, electronic structure, and vibrational properties. The emphasis on a self-validating protocol, where frequency analysis confirms the integrity of the optimized structure, ensures the trustworthiness of the results. The insights gained from this level of analysis—understanding charge distribution, conformational preferences, and sites of potential interaction—are of immense value in the modern drug discovery process, enabling a more rational, structure-driven approach to designing and optimizing new therapeutic agents.[17]

References

-

Vertex AI Search Result[18] (Placeholder for a relevant computational chemistry overview if available)

-

Solubility of Things. 2-(Pyrrolidin-1-yl)ethanamine. [Link]

-

MDPI. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. [Link]

-

ChemSynthesis. 2-pyrrolidin-1-yl-ethyl-amine. [Link]

-

PubChem. 1-Pyrrolidineethanamine. [Link]

-

Pharmaffiliates. 2-(Pyrrolidin-1-yl)ethan-1-amine. [Link]

-

NIH National Library of Medicine. Quantum mechanics implementation in drug-design workflows: does it really help?. [Link]

-

ACS Publications. Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. [Link]

-

Rowan University. Running a Geometry Optimization and Frequencies Calculation on Rowan. [Link]

-

MDPI. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. [Link]

-

PubMed. Computational design of an unnatural amino acid dependent metalloprotein with atomic level accuracy. [Link]

-

ACS Publications. Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. [Link]

-

Georgia Institute of Technology. Basis Sets in Quantum Chemistry. [Link]

-

Ruhr-Universität Bochum. Basis Sets Used in Molecular Orbital Calculations. [Link]

-

Rowan University. Quantum Chemistry in Drug Discovery. [Link]

-

YouTube. 2023 VWSCC: Session 04 — Geometry Optimization In Q-Chem. [Link]

-

MDPI. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. [Link]

-

Wikipedia. Basis set (chemistry). [Link]

-

YouTube. Computational Chemistry 1.3 - Avogadro and VMD (Old Version). [Link]

-

YouTube. Running a Geometry Optimization and Frequencies Calculation on Rowan. [Link]

-

YMER. Applications of Quantum Computing in Drug Design and Molecular Simulation. [Link]

-

Scientific Research Publishing. Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964. [Link]

-

Chemistry LibreTexts. Gaussian Basis Sets. [Link]

-

SciSpace. The application of quantum mechanics in structure-based drug design. [Link]

-

ACS Publications. A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. [Link]

Sources

- 1. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties [scirp.org]

- 6. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]

- 15. youtube.com [youtube.com]

- 16. rowansci.substack.com [rowansci.substack.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride as a Building Block in Organic Synthesis

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (CAS: 7250-67-1) is a robust diamine building block widely utilized in medicinal chemistry to introduce the 2-(pyrrolidin-1-yl)ethyl moiety. This structural motif is a "privileged scaffold" in G-Protein Coupled Receptor (GPCR) ligand design, appearing frequently in histamine H1 antagonists, dopamine modulators, and kinase inhibitors.

Unlike its diethylamine analogs, the pyrrolidine ring confers distinct conformational rigidity and often improved metabolic stability, making this building block a critical tool for optimizing pharmacokinetic (PK) profiles during lead optimization.

Key Chemical Properties[6][7][8][9][10]

| Property | Value / Description |

| CAS (Dihydrochloride) | 7250-67-1 |

| CAS (Free Base) | 7154-73-6 |

| Formula | C₆H₁₄N₂[1][2] · 2HCl |

| MW | 187.11 g/mol (Salt) / 114.19 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid (Salt); Colorless liquid (Free Base) |

| Solubility | Salt: Highly soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexanes.Free Base: Miscible with DCM, EtOAc, Alcohols. |

| Acidity (pKa) | ~10.5 (Primary amine), ~9.5 (Pyrrolidine nitrogen) |

| Hygroscopicity | The dihydrochloride salt is hygroscopic . Store under inert atmosphere. |

Critical Handling: The "Salt Break" Protocol

The commercial availability of this compound as a dihydrochloride salt presents a specific challenge: the presence of two equivalents of HCl. Direct use in base-sensitive reactions or without sufficient scavenger base will lead to stalled reactivity or side reactions.

Decision Matrix:

-

For Aqueous/Biphasic Reactions (Schotten-Baumann): Use the salt directly with excess inorganic base.

-

For Anhydrous Reactions (EDC coupling, SNAr): It is often superior to generate the free base in situ or isolate it beforehand to prevent solubility issues caused by precipitating amine salts.

Protocol A: Isolation of Free Base (Liquid)

Recommended when strict stoichiometry is required or for reactions in non-polar solvents.

-

Dissolution: Dissolve 10.0 g of 2-(Pyrrolidin-1-yl)ethanamine · 2HCl in 15 mL of distilled water. The solution will be acidic (pH < 2).

-

Basification: Cool to 0°C. Slowly add 40% w/v NaOH solution dropwise with stirring until pH > 12. The solution may become cloudy or separate an oil layer.

-

Extraction: Extract continuously or 3x with Dichloromethane (DCM) (3 x 20 mL).

-

Note: The free base is highly water-soluble; efficient extraction is critical. Salting out the aqueous layer with NaCl can improve recovery.

-

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 30 minutes. Filter.

-

Concentration: Carefully remove solvent under reduced pressure (Rotavap) at < 40°C.

-

Warning: The free base is volatile. Do not apply high vacuum for extended periods.

-

-

Storage: Store the resulting pale yellow oil under Nitrogen at 4°C.

Visualization: Salt Neutralization Workflow

Caption: Workflow for converting the stable dihydrochloride salt into the reactive free base liquid.

Core Reaction Protocols

Application 1: Amide Coupling (Synthesis of GPCR Ligand Analogs)

This is the most common application. The primary amine reacts selectively over the tertiary pyrrolidine nitrogen.

Challenge: The 2HCl salt requires 3 equivalents of base (2 to neutralize HCl, 1 to activate the amine) before the coupling reagent can function effectively.

Protocol (Standard HATU Method):

-

Activation: To a solution of Carboxylic Acid (1.0 equiv) in dry DMF (0.2 M) is added HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at Room Temperature (RT).

-

Amine Addition: Add 2-(Pyrrolidin-1-yl)ethanamine · 2HCl (1.1 equiv).

-

Base Adjustment: Immediately add DIPEA (3.0 equiv) .

-

Why? The first 2 equivalents neutralize the HCl salts. The final equivalent maintains the basic pH required for HATU activity.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 of product).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove acid/HOBt), water, and brine. Dry (Na₂SO₄) and concentrate.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

Used to attach the pyrrolidino-ethyl tail to heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).

Protocol:

-

Setup: In a pressure vial, dissolve Heteroaryl Chloride (1.0 equiv) and 2-(Pyrrolidin-1-yl)ethanamine · 2HCl (1.2 equiv) in n-Butanol or Dioxane.

-

Base: Add Triethylamine (TEA) or DIPEA (4.0 equiv).

-

Note: Excess base is crucial here to drive the reaction and scavenge HCl generated from the substitution.

-

-

Heat: Seal and heat to 80–100°C for 12 hours.

-

Purification: The product often precipitates or can be isolated by evaporating the solvent and performing Acid/Base extraction (Dissolve residue in 1N HCl, wash with ether, basify aqueous layer, extract product into DCM).

Scientific Grounding & Case Studies

Mechanistic Insight: The "Privileged" Pyrrolidine

The 2-(pyrrolidin-1-yl)ethyl moiety is not just a passive linker.

-

pKa Modulation: The tertiary nitrogen (pKa ~9.5) is protonated at physiological pH, improving solubility.

-

Receptor Binding: The pyrrolidine ring fits into hydrophobic pockets of GPCRs (e.g., Histamine H1, Dopamine D2) more snugly than a flexible diethylamine group, often increasing potency via entropic factors.

Case Study: MCHr1 Antagonist Synthesis

In the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists for obesity, researchers utilized this building block to synthesize Compound 7a [1].

-

Reaction: Amide coupling of a 2-(4-benzyloxyphenyl)acetic acid derivative with an indazole scaffold containing the 2-(pyrrolidin-1-yl)ethyl chain.

-

Outcome: The pyrrolidine moiety was essential for high affinity binding and metabolic stability compared to open-chain analogs.

Visualization: Synthetic Pathways

Caption: Primary synthetic pathways utilizing the primary amine functionality of the building block.

Troubleshooting & Best Practices

| Issue | Cause | Solution |

| Low Yield in Amide Coupling | Insufficient base to neutralize 2HCl salt. | Ensure at least 3.0-3.5 equivalents of DIPEA are used. Check pH of reaction mixture (should be >8). |

| Gummy Precipitate | Formation of Triethylamine-HCl salts trapping product. | Switch solvent to DCM/DMF mix or perform aqueous workup to dissolve salts. |

| Hygroscopicity | 2HCl salt absorbed water, altering MW. | Dry salt in a vacuum oven at 40°C over P₂O₅ before weighing, or titrate to determine exact HCl content. |

| Regioselectivity | Reaction at pyrrolidine nitrogen? | Highly unlikely. The pyrrolidine nitrogen is tertiary and sterically hindered; the primary amine is the exclusive nucleophile in standard conditions. |

References

-

Identification of MCHr1 Antagonists: "Identification of 2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, an Orally Efficacious Melanin-Concentrating Hormone Receptor 1 Antagonist." Journal of Medicinal Chemistry, 2005.

-

General Amide Coupling Protocols: "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

-

Pyrrolidine in Drug Discovery: "Pyrrolidine: A Versatile Scaffold in Drug Discovery." Mini-Reviews in Medicinal Chemistry, 2021.

-

Compound Data: PubChem Entry for 1-(2-Aminoethyl)pyrrolidine.[1]

Sources

Application Note: Experimental Protocol for 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride in Synthesis

Introduction & Chemical Profile[1][2][3][4][5][6]

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (CAS: 93564-22-8) is a critical ethylenediamine building block characterized by a primary amine tethered to a saturated pyrrolidine ring.[1] Unlike its free base counterpart (CAS: 7154-73-6), which is a volatile, hygroscopic, and air-sensitive liquid, the dihydrochloride salt offers superior shelf stability and stoichiometric precision.

This scaffold is ubiquitous in medicinal chemistry, serving as a pharmacophore in GPCR ligands, kinase inhibitors, and antipsychotics (e.g., substituted benzamides). The pyrrolidine ring modulates lipophilicity (

Key Physicochemical Parameters

| Property | Value | Relevance |

| Formula | Salt Form (Dihydrochloride) | |

| MW | 187.11 g/mol | Calculation basis for stoichiometry |

| Free Base MW | 114.19 g/mol | Active nucleophile mass |

| pKa (approx) | ~10.5 (primary), ~9.0 (tertiary) | Dictates base requirements for neutralization |

| Solubility | High: | Determines extraction solvent choice |

Critical Pre-Requisite: Salt Management Strategy

The most common failure mode in using this reagent is inadequate neutralization of the dihydrochloride salt. The presence of two equivalents of HCl requires a specific base stoichiometry to liberate the nucleophilic primary amine without suppressing reactivity or causing salt precipitation that clogs flow reactors.

Decision Matrix: In Situ vs. Isolation

Select your protocol based on the sensitivity of your electrophile.

Figure 1: Decision tree for selecting the appropriate neutralization strategy.

Detailed Experimental Protocols

Protocol A: Free Base Isolation (For Sensitive Reactions)

Objective: Isolate 1-(2-aminoethyl)pyrrolidine as a neutral oil to prevent HCl interference with acid-sensitive electrophiles.

Mechanism:

Step-by-Step:

-

Dissolution: Dissolve 10.0 mmol (1.87 g) of the dihydrochloride salt in 5 mL of distilled water. The solution will be acidic (pH ~1-2).[1]

-

Basification: Cool to 0°C. Slowly add 40% w/v NaOH (aq) dropwise until pH > 12.

-

Note: The solution may become cloudy as the free amine separates.

-

-

Salting Out (Crucial): Add solid NaCl to saturation.

-

Expert Insight: The free diamine is highly water-soluble.[1] Saturating the aqueous phase with brine forces the organic amine out (Salting-out effect), significantly improving yield.

-

-

Extraction: Extract with Dichloromethane (DCM) (

mL).-

Alternative: If yield is low, use DCM:Isopropanol (3:1) to pull the polar amine.

-

-

Drying: Dry combined organics over anhydrous

(preferred over -

Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C; the free base is volatile).

-

Validation: Obtain

NMR. Look for the disappearance of the broad ammonium protons (

Protocol B: Amide Coupling (Standard HATU Method)

Objective: Coupling with a carboxylic acid using in situ neutralization.

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

Amine 2HCl Salt (1.2 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (Diisopropylethylamine) (4.0 - 5.0 equiv )[1]

-

DMF (Dimethylformamide)[1]

Step-by-Step:

-

Activation: In a dry vial, dissolve Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in DMF (3 mL). Add DIPEA (1.0 mmol) to initiate activation.[1] Stir for 5 mins.

-

Amine Prep: In a separate vial, suspend 2-(Pyrrolidin-1-yl)ethanamine 2HCl (1.2 mmol, 225 mg) in DMF (1 mL).

-

Neutralization: Add DIPEA (3.5 mmol) to the amine suspension.

-

Observation: The suspension should clear or become fine as the amine dissolves and DIPEA-HCl forms.[1]

-

-

Coupling: Transfer the amine solution to the activated acid mixture.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1]

-

Workup: Dilute with EtOAc. Wash with saturated

(-

Warning: Do not use acidic washes (1M HCl), or you will protonate the pyrrolidine ring and extract your product into the aqueous waste.

-

Synthetic Workflow Visualization

The following diagram illustrates the mechanistic flow for a typical

Figure 2: Workflow for Nucleophilic Aromatic Substitution (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Extraction) | Product lost to aqueous phase.[1] | Saturate aqueous layer with NaCl; use DCM:IPA (3:1) for extraction.[2][1][3] |

| Incomplete Reaction | Amine still protonated.[1] | Check pH of reaction mixture.[1] Ensure >3.0 equivalents of base were added (2 to neutralize HCl, 1 to drive reaction). |

| Precipitate in DMF | DIPEA-HCl salt crashing out. | This is normal. Ensure vigorous stirring. If clogging flow lines, switch to free base (Protocol A). |

| Product in Aqueous Waste | Acidic workup used.[4][1][3] | The pyrrolidine nitrogen ( |

Safety & Storage

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at RT. If the solid becomes a gum, recrystallize from EtOH/Et2O or proceed to Protocol A immediately.

-

Corrosivity: The free base causes severe skin burns and eye damage. Handle in a fume hood.

-

Waste: Aqueous waste from Protocol A contains high concentrations of NaOH; neutralize before disposal.[1]

References

-

PubChem. Compound Summary for CID 1344: 1-Pyrrolidineethanamine.[1] National Library of Medicine.[1] [Link]

-

Organic Chemistry Portal. Amide Coupling Reagents and Protocols. (General reference for HATU/DIPEA stoichiometry). [Link][1]

-

ResearchGate. Discussions on Desalting Amine Hydrochlorides. (Validating the use of strong base and salting-out effects).[1] [Link]

Sources

"2-(Pyrrolidin-1-yl)ethanamine dihydrochloride" as an organic cation in hybrid perovskites

Application Notes & Protocols

Topic: 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride as a Novel Organic Cation for Enhanced Stability in Hybrid Perovskites

Introduction: The Rationale for Exploring Novel Organic Cations in Hybrid Perovskites

Hybrid organic-inorganic perovskites (HOIPs) have demonstrated remarkable potential in photovoltaic and optoelectronic applications. However, their long-term stability remains a significant hurdle for commercialization. The organic cation component in the perovskite crystal structure (the 'A' site in the ABX₃ formula) plays a crucial role in determining the material's structural integrity, tolerance to environmental stressors like moisture, and its intrinsic electronic properties.

The incorporation of bulky organic cations to create 2D or mixed 2D/3D perovskite structures is a promising strategy to enhance stability.[1] These larger cations can act as spacers between the inorganic lead-halide octahedral layers, offering a hydrophobic barrier against moisture ingress and passivating surface defects that often lead to non-radiative recombination losses.[2]

This document introduces 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (PyE-2HCl) as a novel, bulky organic cation for the fabrication of hybrid perovskites. The asymmetric structure and the presence of two ammonium groups in its protonated form suggest its potential to strongly interact with the perovskite lattice. This interaction may lead to improved defect passivation and enhanced charge carrier dynamics.[3] These application notes provide a comprehensive guide for researchers to synthesize and characterize hybrid perovskite thin films incorporating PyE-2HCl, with a focus on creating stable and efficient 2D/3D mixed-cation perovskite systems.

Physicochemical Properties of 2-(Pyrrolidin-1-yl)ethanamine and its Dihydrochloride Salt

Understanding the properties of the organic cation is critical for precursor solution formulation and for predicting its behavior within the perovskite lattice.

| Property | 2-(Pyrrolidin-1-yl)ethanamine (Base) | 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride (PyE-2HCl) |

| Synonyms | N-(2-Aminoethyl)pyrrolidine, 2-(1-Pyrrolidinyl)ethylamine | - |

| CAS Number | 7154-73-6[4] | Not available |

| Molecular Formula | C₆H₁₄N₂[4] | C₆H₁₆Cl₂N₂ |

| Molecular Weight | 114.19 g/mol [5] | 187.11 g/mol (Calculated) |

| Appearance | Colorless to pale yellow liquid[5] | Assumed to be a white to off-white solid |

| Boiling Point | 66-70 °C (23 mmHg)[4] | Not applicable |

| Density | 0.901 g/mL[4] | Not determined |

| Solubility | Soluble in polar solvents like water, ethanol | Expected to have high solubility in polar solvents like DMF, DMSO |

Synthesis Protocol: Fabrication of a 2D/3D Mixed-Cation Perovskite Film

This protocol details a one-step deposition method for creating a mixed-cation perovskite film with the nominal structure (PyE)ₓ(MA)₁₋ₓPbI₃. The inclusion of the bulky PyE cation is expected to induce the formation of 2D perovskite layers that coexist with the 3D methylammonium (MA) lead iodide domains.

Precursor Solution Preparation

The following procedure is for a typical 1 M perovskite precursor solution.

-

Materials:

-

Lead(II) iodide (PbI₂)

-

Methylammonium iodide (MAI)

-

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (PyE-2HCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

In a nitrogen-filled glovebox, prepare a 9:1 (v/v) mixture of DMF and DMSO.

-

For a target composition of x=0.05 (i.e., (PyE)₀.₀₅(MA)₀.₉₅PbI₃), dissolve the following in 1 mL of the DMF/DMSO solvent mixture:

-

PbI₂: 461 mg (1 mmol)

-

MAI: 151 mg (0.95 mmol)

-

PyE-2HCl: 9.35 mg (0.05 mmol)

-

-

Stir the solution at room temperature for at least 2 hours, or until all precursors are fully dissolved, to form a clear, yellow solution.

-

Filter the solution through a 0.22 µm PTFE syringe filter before use.

-

Thin Film Deposition by Spin Coating

This procedure assumes the use of pre-cleaned FTO-coated glass substrates with a compact TiO₂ electron transport layer.

-

Substrate Preparation: Ensure substrates are clean and have undergone UV-Ozone treatment for 15 minutes prior to being transferred into the glovebox.

-

Spin Coating:

-

Place the substrate on the spin coater chuck.

-

Dispense 40 µL of the perovskite precursor solution onto the center of the substrate.

-

Initiate a two-step spin coating program:

-

Step 1: 1000 rpm for 10 seconds (acceleration of 200 rpm/s).

-

Step 2: 4000 rpm for 30 seconds (acceleration of 1000 rpm/s).

-

-

During the second step, at approximately 15 seconds before the end, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. This induces rapid crystallization and results in a more uniform film.

-

-

Annealing:

-

Immediately transfer the substrate to a hotplate preheated to 100 °C.

-

Anneal for 10 minutes.

-

Allow the film to cool to room temperature. The film should have a dark, uniform appearance.

-

Characterization Workflow

A systematic characterization of the fabricated perovskite films is essential to validate the successful incorporation of the PyE cation and to evaluate the film's properties.

Structural and Morphological Characterization

-

X-Ray Diffraction (XRD):

-

Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the surface morphology and grain structure of the perovskite film. High-quality films typically exhibit large, densely packed grains with few pinholes.

-

Note: Perovskite films are sensitive to electron beams, so use low accelerating voltages (e.g., 1-5 kV) to minimize damage.[8][9]

-

Optical and Electronic Characterization

-

UV-Visible (UV-Vis) Spectroscopy:

-

Purpose: To determine the optical absorption properties and estimate the bandgap of the perovskite film. A Tauc plot analysis of the absorption spectrum can be used to calculate the bandgap.

-

-

Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy:

-

Purpose: To assess the electronic quality of the film. A higher PL intensity and a longer carrier lifetime (from TRPL) generally indicate lower defect densities and more efficient charge carrier dynamics.[6]

-

Expected Outcomes and Data Interpretation

The incorporation of the bulky PyE cation is hypothesized to lead to the formation of a 2D/3D mixed-phase perovskite. This should be verifiable through the characterization techniques outlined above.

| Technique | Expected Observation | Interpretation |

| XRD | Appearance of low-angle diffraction peaks (<10° 2θ) in addition to the characteristic peaks of the 3D perovskite phase. | Formation of layered 2D perovskite structures alongside the 3D domains. |

| SEM | Potentially smaller grain sizes compared to pure 3D perovskite films, but with good surface coverage. | The bulky cation may influence the crystallization kinetics. |

| UV-Vis | A possible blue-shift in the absorption onset compared to the pure 3D perovskite. | The 2D perovskite phases typically have a wider bandgap than their 3D counterparts.[10] |

| PL/TRPL | Increased PL intensity and longer carrier lifetimes. | Effective passivation of surface and grain boundary defects by the PyE cation. |

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Poor film uniformity (pinholes, dewetting) | - Incomplete dissolution of precursors.- Inappropriate spin coating parameters.- Poor substrate wetting. | - Ensure precursors are fully dissolved.- Optimize spin coating speeds and anti-solvent dripping time.- Ensure substrates are properly cleaned and UV-Ozone treated. |

| No evidence of 2D phase formation in XRD | - Insufficient concentration of PyE-2HCl.- Inappropriate annealing conditions. | - Increase the molar ratio of PyE-2HCl in the precursor solution.- Optimize the annealing temperature and time. |

| Low PL intensity and short carrier lifetime | - High density of defects in the film.- Presence of residual solvent. | - Adjust the DMF/DMSO ratio.- Optimize the annealing conditions to ensure complete solvent removal and improved crystallinity. |

Visualization of the Hypothesized Perovskite Structure

The following diagram illustrates the conceptual structure of a 2D/3D mixed-cation perovskite, where the bulky PyE cations are expected to segregate at the grain boundaries and surfaces of the 3D perovskite domains.

References

-

Mixed Cation 2D Perovskite: A Novel Approach for Enhanced Perovskite Solar Cell Stability. (URL: [Link])

-

Mixed-Dimensional 2D–3D Perovskite Solar Cells: Origin, Development, and Applications. (URL: [Link])

-

The role of organic cations as additives in photovoltaic perovskites. (URL: [Link])

-

Internal Interactions between Mixed Bulky Organic Cations on Passivating Defects in Perovskite Solar Cells. (URL: [Link])

-

Mixed 2D-3D Halide Perovskite Solar Cells. (URL: [Link])

-

(a) A large organic cation enhances the extrinsic stability of Sn... (URL: [Link])

-

Microstructural Characterisation of Hybrid Perovskite Solar Cells. (URL: [Link])

-

Bulky Cation-Modified Interfaces for Thermally Stable Lead Halide Perovskite Solar Cells. (URL: [Link])

-

Design Principles of Large Cation Incorporation in Halide Perovskites. (URL: [Link])

-

Microstructural characterisation of hybrid perovskite solar cells. (URL: [Link])

-

1-Pyrrolidineethanamine. (URL: [Link])

-

Characterization Techniques for Perovskite Solar Cell Materials. (URL: [Link])

-

Emerging Characterizing Techniques in the Fine Structure Observation of Metal Halide Perovskite Crystal. (URL: [Link])

-

(PDF) Mixed 2D-3D Halide Perovskite Solar Cells. (URL: [Link])

-

2-pyrrolidin-1-yl-ethyl-amine. (URL: [Link])

-

2-(Pyrrolidin-1-yl)ethanamine. (URL: [Link])

-

Perovskite (structure). (URL: [Link])

-

Synthesis and Characterization of High-Efficiency Halide Perovskite Nanomaterials for Light-Absorbing Applications. (URL: [Link])

-

A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. (URL: [Link])

-

1-(Pyrrolidin-1-yl)ethan-1-iminium chloride. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The role of organic cations as additives in photovoltaic perovskites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Microstructural characterisation of hybrid perovskite solar cells [opg.optica.org]

- 10. scispace.com [scispace.com]

Doping FASnI3 perovskites with "2-(Pyrrolidin-1-yl)ethanamine dihydrochloride".

Application Note: High-Stability FASnI3 Perovskites via Cyclic Diamine Doping

Executive Summary

Tin (Sn)-based perovskites offer a lower-toxicity alternative to lead (Pb) variants but suffer from rapid oxidation (

Unlike linear alkylammonium spacers, PyEA·2HCl introduces a steric pyrrolidine ring and a diamine structure. When used as a dopant (0.5 – 5 mol%), it functions via two mechanisms:

-

Dion-Jacobson (DJ) Phase Formation: The dicationic nature (

) facilitates cross-linking at grain boundaries, mechanically stabilizing the lattice. -

Crystallization Control: The chloride counter-ions (

) retard the rapid crystallization of Sn-perovskites, allowing for larger grain growth before volatilizing or integrating into the lattice.

Scientific Foundation & Mechanism

The Challenge: Sn-Perovskite Instability

FASnI3 is thermodynamically unstable in air. The oxidation of

The Solution: PyEA·2HCl Doping

The dopant 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride addresses these issues through a "Spacer-Capping" mechanism.

-

Chemical Interaction: The primary amine (

) anchors into the corner-sharing -

Chloride Modulation: The introduction of

(from the dihydrochloride salt) slows nucleation.

Mechanism Diagram (Graphviz):

Caption: Mechanistic pathway of PyEA·2HCl doping. Cl- ions modulate kinetics, while the organic cation passivates defects.

Experimental Protocol

Safety Warning: Tin precursors are toxic. Work must be performed in a Nitrogen-filled glovebox (

Reagents & Materials

| Component | Purity | Role | Storage |

| FAI (Formamidinium Iodide) | >99.99% | A-site Cation | Desiccator |

| SnI2 (Tin(II) Iodide) | >99.99% (Beads) | B-site Metal | Glovebox (Strict) |

| SnF2 (Tin(II) Fluoride) | 99% | Reducing Additive | Glovebox |

| PyEA[2]·2HCl | >98% | Target Dopant | Desiccator |

| DMF / DMSO | Anhydrous | Solvent System | Septum Sealed |

| Chlorobenzene | Anhydrous | Anti-solvent | Septum Sealed |

Precursor Solution Preparation (1.0 M Basis)

Target Stoichiometry:

-

Solvent Mix: Prepare a mixture of DMF:DMSO (4:1 v/v).

-

Weighing (for 1 mL solution):

- : 372.5 mg (1.0 mmol)

- : 172.0 mg (1.0 mmol)

- : 15.6 mg (0.1 mmol) — Critical for baseline stability.

-

PyEA·2HCl: 2.0 mg (approx. 1 mol%) to 10.0 mg (5 mol%).

-

Note: Start optimization at 3 mol% .

-

-

Dissolution:

-

Add powders to the solvent mix.

-

Stir at room temperature for 1 hour.

-

Observation: The solution should be clear yellow/amber. If turbid, filter with a 0.22 µm PTFE filter.

-

Thin Film Deposition (Spin Coating)

Substrate: UV-Ozone treated ITO/PEDOT:PSS or equivalent hole transport layer.

-

Dispense: Place 50 µL of precursor solution onto the substrate.

-

Spin Program:

-

Step 1: 1000 rpm for 10s (Spreading).

-

Step 2: 4000 rpm for 40s (Thinning).

-

-

Anti-Solvent Dripping (The "Quench"):

-

At 15 seconds before the end of Step 2 (i.e., at t=35s total), quickly drop 150 µL of Chlorobenzene onto the center of the spinning substrate.

-

Why: This induces supersaturation. The PyEA dopant helps regulate this crash-crystallization.

-

-

Annealing:

-

Transfer immediately to a hotplate at 70°C for 1 minute (intermediate phase).

-

Ramp to 120°C for 10 minutes.

-

Result: Film should turn dark brown/black and mirror-like.

-

Workflow Diagram (Graphviz):

Caption: One-step deposition workflow with anti-solvent quenching.

Characterization & Validation

To validate the efficacy of the PyEA·2HCl doping, perform the following comparisons against a control (FASnI3 + SnF2 only).

| Method | Expected Outcome (Control) | Expected Outcome (PyEA Doped) | Interpretation |

| XRD | Peaks at 14.1°, 28.2° (Orthorhombic) | Sharp peaks, slight shift to lower 2θ | PyEA expands lattice or forms 2D shell; higher crystallinity. |

| SEM | Pinholes, grain size ~200nm | Pinholes removed , grain size >500nm | Cl- slowed nucleation; PyEA passivated boundaries. |

| PL (Photoluminescence) | Weak intensity, fast decay | Intensity increase >2x , slower decay | Reduced non-radiative recombination (trap passivation). |

| Stability (Shelf) | Turns transparent (oxidized) in <24h (Air) | Retains black phase >100h (Air) | Hydrophobic pyrrolidine ring blocks moisture/oxygen. |

Troubleshooting Matrix

-

Film is cloudy/white: Excess SnF2 or PyEA. Reduce PyEA concentration to <3 mol%.[2][3]

-

Film is yellow: Phase transition to

-phase. Increase annealing temperature to 130°C or check humidity in glovebox. -

Poor Coverage: Anti-solvent timing is off. Adjust drip time by ±2 seconds.

References

-

Sn-Perovskite Oxidation Mechanisms

-

Diamine Spacers in Perovskites

-

SnF2 Doping Standards

-

Lozano, G., et al. "Defect Modulation via SnX2 Additives in FASnI3 Perovskite Solar Cells." ACS Publications.

-

-

Pyrrolidinium/Amine Passivation

Sources

High-Impact Synthesis of Pyrrolidine Scaffolds: Strategic Protocols for Drug Discovery

Strategic Scaffolding: The Pyrrolidine Advantage

In modern medicinal chemistry, the pyrrolidine ring is not merely a linker; it is a conformational restrictor . Unlike the flexible aliphatic chains found in early-generation inhibitors, the pyrrolidine core locks pharmacophores into bioactive conformations, reducing the entropic penalty of binding.

Pharmacophore Significance

The pyrrolidine moiety is ubiquitous in FDA-approved therapeutics, functioning through distinct structural mechanisms:

| Drug Class | Example Compound | Pyrrolidine Function | Mechanism of Action |

| ACE Inhibitors | Captopril, Lisinopril | Proline Kink: Mimics the C-terminal amino acid of Angiotensin I. | Zinc-binding metalloprotease inhibition. |

| DPP-4 Inhibitors | Saxagliptin, Vildagliptin | Nitrile Anchor: Positions the nitrile group to covalently trap the catalytic serine. | Regulation of incretin hormones (Type 2 Diabetes). |

| Antivirals (HCV) | Telaprevir, Voxilaprevir | Peptidomimetic: Rigidifies the backbone to fit the shallow protease active site. | NS3/4A Protease Inhibition.[1] |

| GPCR Ligands | Prolintane | Lipophilic Vector: Directs substituents into hydrophobic pockets. | Norepinephrine-dopamine reuptake inhibition. |

Design Principle: The "Proline Kink" & pKa Modulation

The nitrogen atom in pyrrolidine (pKa ~11.3) is significantly more basic than in morpholine or piperazine. In drug design, this basicity is often modulated to improve oral bioavailability or CNS penetration.

-

Strategy: Introduction of electron-withdrawing groups (EWGs) like fluorine at the C3/C4 position (

-pyrrolidines) lowers the pKa of the ring nitrogen via the inductive effect (

Advanced Synthetic Methodologies

We focus on two orthogonal approaches: [3+2] Cycloaddition for rapid stereochemical complexity and Pd-Catalyzed Carboamination for robust functionalization.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate synthetic route based on target substitution patterns.

Figure 1: Decision matrix for pyrrolidine synthesis based on structural complexity.

Protocol A: Stereoselective Ag(I)-Catalyzed [3+2] Cycloaddition

This method utilizes Azomethine Ylides , generated in situ from imino esters, reacting with electron-deficient dipolarophiles. It is the gold standard for generating up to four contiguous stereocenters in a single step.

Mechanistic Insight

The reaction proceeds via a stepwise mechanism where the Ag(I) salt coordinates with the imino ester to increase the acidity of the

Figure 2: Catalytic cycle of Ag(I)-mediated azomethine ylide cycloaddition.

Experimental Protocol

Target: Endo-2,3,4,5-tetrasubstituted pyrrolidine. Scale: 1.0 mmol.

Reagents:

- -Imino ester (1.0 equiv)

-

Dipolarophile (e.g., N-phenylmaleimide or acrylate) (1.2 equiv)

-

Catalyst: AgOAc (5 mol%)

-

Ligand: Phosphoramidite or PPh3 (5.5 mol%)

-

Base: Cs2CO3 or Et3N (10 mol%)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-complexation:

-

In a flame-dried Schlenk tube under Argon, dissolve AgOAc (8.3 mg, 0.05 mmol) and the phosphine ligand (0.055 mmol) in anhydrous Toluene (2 mL).

-

Stir at room temperature (RT) for 30 minutes. Checkpoint: The solution should clarify or change color slightly, indicating ligand exchange.

-

-

Reactant Addition:

-

Add the

-imino ester (1.0 mmol) and the base (0.1 mmol). -

Stir for 10 minutes to facilitate ylide formation (often indicated by a deepening yellow/orange color).

-

-

Cycloaddition:

-

Add the dipolarophile (1.2 mmol) in one portion.

-

Stir at RT (or -20°C for higher ee) for 4–12 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The imine spot (usually UV active) should disappear; a new, more polar spot (pyrrolidine) will appear.

-

-

Workup:

-

Filter the reaction mixture through a short pad of Celite to remove silver salts. Rinse with DCM.

-

Concentrate the filtrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

-

Validation: Verify structure via 1H NMR. Diagnostic signals: The ring protons (H2-H5) typically appear between 3.5–5.0 ppm with specific coupling constants (

) indicative of endo relative stereochemistry.

-

Protocol B: Pd-Catalyzed Intramolecular Carboamination

This protocol, pioneered by the Wolfe group, constructs the pyrrolidine ring by forming the C-N and C-C bonds across an alkene in a single operation. It is ideal for synthesizing 2-benzyl pyrrolidines .

Mechanistic Insight

The reaction proceeds via oxidative addition of an aryl halide to Pd(0), followed by syn-aminopalladation across the pendant alkene. The resulting alkyl-palladium intermediate undergoes reductive elimination to form the C-C bond.

Experimental Protocol

Target: 2-Benzyl-pyrrolidine derivative. Scale: 1.0 mmol.

Reagents:

- -Amino alkene (N-protected, e.g., N-Boc) (1.0 equiv)

-

Aryl Bromide (Ar-Br) (1.2 equiv)

-

Catalyst: Pd2(dba)3 (1 mol%)

-

Ligand: dpe-phos or Xantphos (2 mol%)

-

Base: NaOtBu (2.0 equiv)

-

Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup:

-

Flame-dry a reaction vial equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.

-

-

Catalyst Loading:

-

Add Pd2(dba)3 (9.2 mg, 0.01 mmol), Ligand (0.02 mmol), and NaOtBu (192 mg, 2.0 mmol) to the vial.

-

Note: NaOtBu is hygroscopic; handle quickly or in a glovebox.

-

-

Substrate Addition:

-

Add the Aryl Bromide (1.2 mmol) and the

-amino alkene (1.0 mmol). -

Add anhydrous Toluene (5 mL) via syringe.

-

-

Reaction:

-

Heat the sealed vial to 100°C in an oil bath.

-

Stir for 12–16 hours.

-

Checkpoint: The reaction mixture will typically turn dark brown/black (active Pd species). If it turns metallic gray (Pd black precipitation) early, the catalyst has decomposed (check oxygen exclusion).

-

-

Quench & Purification:

-

Cool to RT. Dilute with diethyl ether and quench with saturated NH4Cl.

-

Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

-

Purify via flash chromatography.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Diastereoselectivity (Method A) | High Temperature / Fast Kinetics | Lower reaction temperature to -20°C or -78°C. Switch to bulky ligands (e.g., Feringa's phosphoramidites). |

| Hydrolysis of Imine (Method A) | Wet Solvent | Use freshly distilled toluene and store imines under Argon. Add 3Å molecular sieves to the reaction. |

| Pd Black Formation (Method B) | Oxygen Leak / Inactive Ligand | Ensure rigorous degassing (freeze-pump-thaw). Increase ligand:metal ratio to 2.5:1. |

| No Reaction (Method B) | Oxidative Addition Failure | For electron-rich Aryl Bromides, switch to a more electron-rich ligand (e.g., tBuXPhos) or use Ar-I. |

References

-

Najera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition. Chemical Reviews. Link

-

Wolfe, J. P. (2008). Palladium-Catalyzed Carboamination of Alkenes. European Journal of Organic Chemistry. Link

-

FDA Orange Book . Approved Drug Products with Therapeutic Equivalence Evaluations. (Search: Lisinopril, Saxagliptin). Link

-

Pandey, G., et al. (2006). Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. Angewandte Chemie International Edition. Link

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride

Welcome to the technical support center for the synthesis of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important diamine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and reproducible synthesis.

I. Introduction to the Synthesis and its Challenges

2-(Pyrrolidin-1-yl)ethanamine is a valuable building block in medicinal chemistry, often utilized for the introduction of a pyrrolidine moiety and a primary amine, which can serve as key pharmacophoric features or as handles for further chemical modification. The synthesis, while conceptually straightforward, is often plagued by challenges related to side reactions, purification difficulties, and the hygroscopic nature of the final dihydrochloride salt. This guide will address these issues in a practical, question-and-answer format.

The most common and industrially relevant synthetic route is the N-alkylation of pyrrolidine with a suitable 2-aminoethylating agent. A primary example involves the reaction of pyrrolidine with 2-chloroethylamine hydrochloride.

Overall Reaction Scheme:

Caption: General workflow for the synthesis of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

A. Starting Materials and Reaction Setup

Q1: My 2-chloroethylamine hydrochloride appears moist and clumpy. Can I still use it?

A1: It is highly recommended to use anhydrous 2-chloroethylamine hydrochloride. This reagent is hygroscopic and can absorb atmospheric moisture, which can negatively impact the reaction. The presence of water can lead to side reactions and may affect the solubility of the reactants in organic solvents.

-

Expert Insight: Before use, it is good practice to dry the 2-chloroethylamine hydrochloride under vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours. Store the dried reagent in a desiccator.

Q2: What is the optimal solvent for the alkylation reaction?

A2: A polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is generally suitable for this type of N-alkylation. These solvents facilitate the dissolution of the starting materials and promote the SN2 reaction. Toluene can also be used, often at elevated temperatures.

Q3: The reaction mixture is a heterogeneous slurry. Is this normal?

A3: Yes, it is common for the reaction mixture to be a slurry, especially at the beginning, as 2-chloroethylamine hydrochloride has limited solubility in many organic solvents. Vigorous stirring is crucial to ensure good mixing and facilitate the reaction. As the reaction progresses, you may observe a change in the consistency of the mixture.

B. Reaction Progression and Side Products

Q4: My reaction is proceeding very slowly, even at elevated temperatures. What could be the issue?

A4: Several factors could contribute to a sluggish reaction:

-